1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound with the molecular formula C10H7BrF4O3 It is characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoromethoxybenzene and 3-bromopropanone.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).
Synthetic Route: The synthetic route may include steps such as halogenation, nucleophilic substitution, and condensation reactions to introduce the bromopropanone moiety onto the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanone moiety can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to alcohols.
Cross-Coupling Reactions: The phenyl ring with difluoromethoxy groups can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide).
Scientific Research Applications
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets and pathways. The difluoromethoxy groups and bromopropanone moiety contribute to its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with similar compounds, such as:
1-(2,4-Bis(difluoromethoxy)phenyl)-2-bromoethanone: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.
1-(2,4-Bis(difluoromethoxy)phenyl)ethanone: Lacking the bromine atom, this compound may have different chemical properties and reactivity.
1-(2,4-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one:
Properties
Molecular Formula |
C11H9BrF4O3 |
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Molecular Weight |
345.08 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O3/c12-4-3-8(17)7-2-1-6(18-10(13)14)5-9(7)19-11(15)16/h1-2,5,10-11H,3-4H2 |
InChI Key |
MRWKURZVNRWFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |
Origin of Product |
United States |
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